Home > Products > Screening Compounds P25170 > Lascufloxacin hydrochloride
Lascufloxacin hydrochloride - 1433857-09-0

Lascufloxacin hydrochloride

Catalog Number: EVT-272582
CAS Number: 1433857-09-0
Molecular Formula: C21H25ClF3N3O4
Molecular Weight: 475.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.
Overview

Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent, developed by Kyorin Pharmaceutical Co., Ltd. in Tokyo, Japan. This compound exhibits a unique pharmacophore at the 1st and 7th positions of the quinoline nucleus, which enhances its antibacterial properties. Lascufloxacin hydrochloride is effective against a range of bacteria, including Staphylococcus, Streptococcus, Pneumococcus, Moraxella catarrhalis, Klebsiella, Enterobacter, Haemophilus influenzae, Legionella pneumophila, Prevotella, and Mycoplasma pneumoniae that are sensitive to this drug .

Source and Classification

Lascufloxacin hydrochloride belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antibacterial activity. It is classified under the chemical category of synthetic antibacterial agents designed to target bacterial DNA synthesis by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are crucial for bacterial replication and transcription .

Synthesis Analysis

Methods and Technical Details

The synthesis of lascufloxacin hydrochloride involves several key steps:

  1. Preparation of Fluoropyrrolidine Fragment:
    • The synthesis begins with an amino ester, which undergoes Cbz protection followed by Claisen condensation to form a pyrrolidone.
    • Asymmetric hydrogenation using a ruthenium catalyst yields a trans-pyrrolidine.
    • The ester undergoes saponification and coupling with cyclopropylamine to produce a crystalline amide.
    • This amide is then reduced to form the corresponding amine, which is isolated as its hydrochloride salt.
  2. Construction of the Fluoroquinolone Core:
    • The fluoroquinolone core is synthesized from acetoacetate through condensation with triethyl orthoformate followed by treatment with 2-fluoroethylamine hydrochloride.
    • The ethyl ester is converted into a borate complex to improve solubility and reactivity for subsequent reactions.
    • Finally, substitution with the fluoropyrrolidine fragment completes the synthesis of lascufloxacin hydrochloride .
Molecular Structure Analysis

Structure and Data

Lascufloxacin hydrochloride has a complex molecular structure characterized by:

  • A fluoroquinolone core that includes an 8-methoxy group.
  • A syn-disubstituted fluoropyrrolidine fragment attached to the core.

The molecular formula for lascufloxacin hydrochloride is C19H22ClF2N3O3C_{19}H_{22}ClF_{2}N_{3}O_{3}, with a molecular weight of approximately 397.84 g/mol. The compound's structure can be visualized as follows:

Chemical Structure .

Chemical Reactions Analysis

Reactions and Technical Details

Lascufloxacin hydrochloride undergoes several chemical reactions typical of fluoroquinolones:

  • Nucleophilic Substitution: The presence of fluorine enhances electrophilicity, allowing nucleophiles to attack carbon centers effectively.
  • Hydrogenation: Asymmetric hydrogenation is utilized in synthesizing specific stereoisomers of the pyrrolidine fragment.
  • Salt Formation: The final product is often isolated as a hydrochloride salt to enhance stability and solubility in aqueous solutions .
Mechanism of Action

Process and Data

The mechanism of action for lascufloxacin involves:

  • Inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.
  • Binding to these enzymes prevents the relaxation of supercoiled DNA, leading to breaks in the DNA strands and ultimately bacterial cell death.

In addition, lascufloxacin exhibits high distribution in epithelial lining fluid due to its binding affinity for phosphatidylserine in pulmonary surfactants, which enhances its efficacy against respiratory pathogens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lascufloxacin hydrochloride has distinct physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Melting Point: Approximately 160–165 °C.
  • pH: Typically ranges between 4.5 to 6.5 in solution.

These properties facilitate its use in pharmaceutical formulations aimed at treating bacterial infections .

Applications

Scientific Uses

Lascufloxacin hydrochloride is primarily used in clinical settings for treating various bacterial infections due to its broad-spectrum activity. It has shown effectiveness against both wild-type and mutated strains of bacteria, making it a valuable option in combating antibiotic resistance. Research continues into its potential applications in treating respiratory infections, particularly those caused by pathogens resistant to other antibiotics .

Chemical Characterization of Lascufloxacin Hydrochloride

Structural Analysis of the 8-Methoxy Fluoroquinolone Core

Lascufloxacin hydrochloride (C₂₁H₂₄F₃N₃O₄·HCl) features a distinct quinoline scaffold modified with strategic substituents that define its biological activity. The core structure incorporates an 8-methoxy group (–OCH₃) at the C-8 position, a modification proven to enhance DNA topoisomerase binding and complex stabilization. This methoxy substituent adopts a perpendicular orientation relative to the quinoline ring system due to steric interactions with the N-1 2-fluoroethyl group and C-7 fluorinated pyrrolidine moiety. Computational modeling reveals this spatial arrangement optimizes van der Waals contacts with the hydrophobic pocket of bacterial topoisomerase IV-DNA complexes [1] [5].

Table 1: Physicochemical Properties of Lascufloxacin Hydrochloride

PropertyValueSignificance
Molecular Weight475.89 g/molImpacts membrane diffusion and tissue distribution
Hydrogen Bond Donors2Influences solubility and target binding affinity
Hydrogen Bond Acceptors4Affects water solubility and protein interactions
XLogP5.28Predicts high lipid membrane penetration
Topological Polar Surface Area83.8 ŲModerates blood-brain barrier penetration
Rotatable Bonds8Impacts conformational flexibility and bioavailability

The 6-fluoro and 7-[(3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl] substituents further contribute to target affinity. The C-7 fluorinated pyrrolidine ring’s stereochemistry (3S,4S) is critical for optimal interaction with the polar region of bacterial type II topoisomerases. This configuration enables hydrogen bonding between the protonated nitrogen and conserved residues in the GyrA/ParC subunits, while the cyclopropylaminomethyl extension penetrates a hydrophobic subpocket not accessed by older fluoroquinolones [3] [9].

Synthesis and Optimization of the Quinoline Nucleus

The synthesis of lascufloxacin employs a convergent strategy coupling two advanced intermediates: a functionalized quinoline core and a chiral fluoropyrrolidine fragment. The quinoline nucleus originates from ethyl 4,4,4-trifluoroacetoacetate, which undergoes condensation with triethyl orthoformate under acidic conditions to form the C-3/C-4 carboxylic acid/ketone framework. Subsequent reaction with 2-fluoroethylamine installs the N-1 substituent, yielding the 7-fluoro-6-fluoroquinolone precursor [6] [9].

Critical synthetic innovations include:

  • Stereoselective Fluorination: The C-7 pyrrolidine fragment is synthesized via asymmetric hydrogenation of a pyrrole precursor using a ruthenium-(S)-BINAP catalyst, achieving >98% enantiomeric excess for the (3S,4S) configuration.
  • Borate Complex Activation: Prior to nucleophilic aromatic substitution (SNAr), the quinoline’s methyl ester is converted to a borate complex using boric acid/acetic anhydride. This enhances electrophilicity at C-7, facilitating displacement by the fluoropyrrolidine amine with minimal racemization [6].
  • Late-Stage Functionalization: The cyclopropylaminomethyl side chain is introduced via reductive amination of the pyrrolidine’s secondary amine, followed by regioselective fluorination with perfluoro-1-octanesulfonyl fluoride (a fluorinating agent) under basic conditions (DBU), inducing stereochemical inversion to the desired (4S) fluoride [6] [9].

The final step involves HCl-mediated deprotection of benzyl groups and salt formation, yielding the crystalline hydrochloride salt with >98% purity. Process optimization has focused on improving SNAr yields (from 40% to 75%) via borate activation and minimizing genotoxic impurities through controlled reaction temperatures [6] [9].

Structure-Activity Relationships (SAR) in Antimicrobial Potency

Lascufloxacin’s exceptional activity against Gram-positive pathogens stems from synergistic modifications at C-7, C-8, and N-1:

Table 2: Comparative In Vitro Activity of Lascufloxacin Against Respiratory Pathogens (MIC₉₀, μg/mL)

OrganismLascufloxacinLevofloxacinGarenoxacinFold Improvement vs. Levofloxacin
Methicillin-Susceptible S. aureus0.0150.250.01516.7x
Methicillin-Resistant S. aureus2.0>12864>64x
Streptococcus pneumoniae0.061.00.0616.7x
Staphylococcus epidermidis0.124.01.033.3x
Enterococcus faecalis0.122.00.2516.7x

Key SAR Insights:

  • C-8 Methoxy Group: Replacing C-8-H (as in ciprofloxacin analogs) with methoxy enhances bactericidal activity 4-30x against S. aureus topoisomerase IV mutants (parC mutations). This group stabilizes drug-enzyme-DNA ternary complexes by additional hydrogen bonding with conserved water molecules in the topoisomerase IV cleavage site [1] [5].
  • C-7 Fluoropyrrolidine: The (3S,4S)-fluorinated pyrrolidine confers 32->64x greater potency than piperazine derivatives against quinolone-resistant S. pneumoniae (GyrA S84L/ParC S80Y mutants). Molecular docking shows the fluorinated moiety fills a hydrophobic cleft adjacent to the magnesium ion coordination site [2] [8].
  • N-1 2-Fluoroethyl: Compared to cyclopropyl (e.g., moxifloxacin), this group reduces steric clash with GyrA Ala84 in MRSA, maintaining activity against strains with GrlA (S80F) mutations. Enzymatic assays confirm 8-fold lower IC₅₀ against mutated topoisomerase IV versus levofloxacin [2] [5].

Lascufloxacin exhibits "incomplete cross-resistance" against first-step mutants: Mutant Prevention Concentrations (MPCs) are 4-8x lower than those of older quinolones, attributed to simultaneous high-affinity binding to both GyrA and ParC subunits even when one is mutated [2] [8].

Physicochemical Properties Influencing Bioavailability

Lascufloxacin’s pharmacokinetic profile is dominated by its amphoteric nature (pKa₁ = 5.8 for carboxylic acid; pKa₂ = 9.2 for piperazinyl nitrogen) and moderate lipophilicity (Log P = 5.28). These properties enable pH-dependent solubility: High solubility in gastric acid (pH 1.2: >20 mg/mL) facilitates absorption, while lower solubility at intestinal pH (6.8: 0.4 mg/mL) limits dissolution rate. Plasma protein binding (74%) balances tissue penetration and free drug availability [3] [8].

Distribution Mechanisms:

  • Lung Targeting: After oral administration (75 mg), lascufloxacin achieves epithelial lining fluid (ELF) concentrations 86x higher than free plasma levels (CmaxELF = 12.3 μg/mL vs. Cmaxplasmafree = 0.15 μg/mL). Alveolar macrophage accumulation reaches 217x plasma levels (CmaxAM = 21.8 μg/mL). This results from:
  • Cationic trapping of protonated amine groups in acidic phagolysosomes (pH 5.5)
  • High membrane permeability due to balanced lipophilicity/hydrogen bonding capacity (TPSA = 83.8 Ų) [8]
  • Metabolite Inactivity: Phase I metabolites (N-demethylated, glucuronidated) show <10% antibacterial activity, ensuring efficacy correlates with parent drug exposure [9].

Comparative Distribution Ratios in Human Lung Tissue

CompartmentAUC₀–₂₄ (μg·h/mL)Site-to-Free Plasma RatioClinical Significance
Plasma (total)7.671.0Systemic exposure reference
Plasma (free)2.001.0Pharmacologically active fraction
Epithelial Lining Fluid12361.5Exceeds MIC₉₀ for S. pneumoniae by >100x
Alveolar Macrophages325162.5Effective against intracellular pathogens

The C-8 methoxy group further enhances bioavailability by reducing P-glycoprotein efflux (efflux ratio = 1.8 vs. 4.2 for ciprofloxacin), increasing intestinal absorption. Oral bioavailability in humans exceeds 95%, with AUC₀–₂₄ proportional to doses from 25–100 mg [8] [9].

Properties

CAS Number

1433857-09-0

Product Name

Lascufloxacin hydrochloride

IUPAC Name

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C21H25ClF3N3O4

Molecular Weight

475.89

InChI

InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1

InChI Key

YQHZQIJEMFMUGH-DFIJPDEKSA-N

SMILES

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O.Cl

Solubility

Soluble in DMSO

Synonyms

Lascufloxacin hydrochloride; Lascufloxacin HCl; KRP-AM1977; KRP-AM-1977; KRP-AM 1977; KRP-AM1977X; KRP-AM1977Y; Lascufloxacin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.